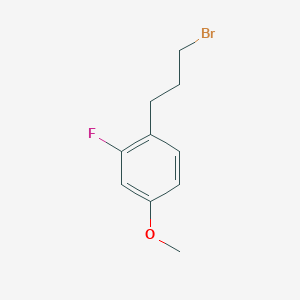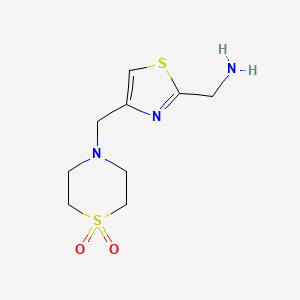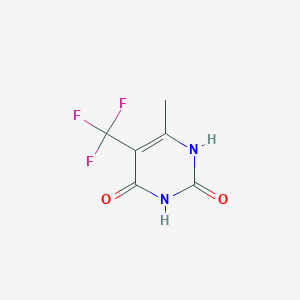
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C6H5F3N2O2. It is characterized by the presence of a trifluoromethyl group and two hydroxyl groups attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can be achieved through several methods. One common approach involves the trifluoromethylation of pyrimidine derivatives. This can be done using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
- 6-(Trifluoromethyl)pyrimidine-2,4-diol
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H5F3N2O2 |
|---|---|
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
6-methyl-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(12)11-5(13)10-2/h1H3,(H2,10,11,12,13) |
Clave InChI |
FQOBVYMVJCJZPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

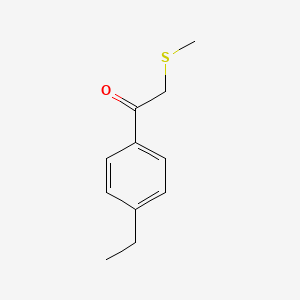

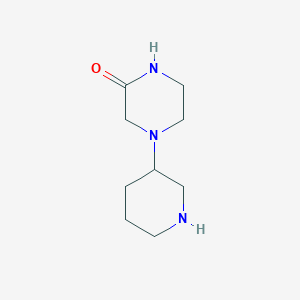
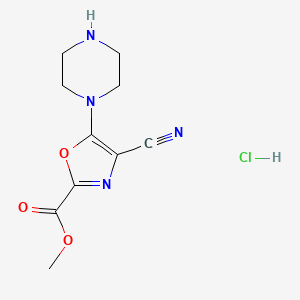
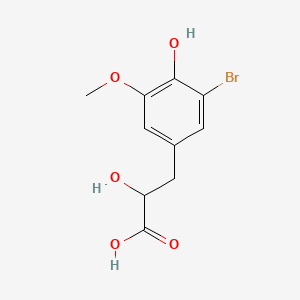
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
